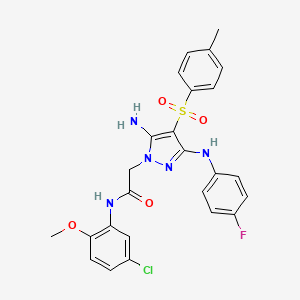

![molecular formula C9H9NO2S2 B2805596 N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide CAS No. 1092345-52-2](/img/structure/B2805596.png)

N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

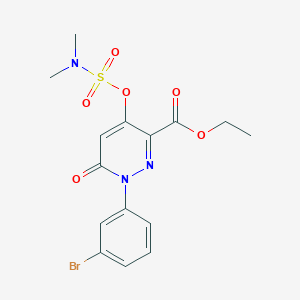

“N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide” is a chemical compound with the molecular formula C9H9NO2S2 . It is derived from thienothiophene, which is a compound consisting of two fused thiophene rings . Thienothiophene is an electron-rich conjugated polymer that has a quinoidal structure with a narrow band gap .

Synthesis Analysis

The synthesis of thienothiophene derivatives often involves cyclization reactions of substituted thiophenes . A study showed the convenience of the Fiesselmann thiophene synthesis for the construction of new aryl-substituted thieno[3,2-b]thiophene derivatives .Molecular Structure Analysis

The molecular structure of “this compound” consists of a thieno[3,2-b]thiophene core with a carboxamide group attached to one carbon and a 2-hydroxyethyl group attached to the nitrogen of the carboxamide group .Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on developing synthetic routes and understanding the chemical properties of thieno[3,2-b]thiophene derivatives. For instance, Fuller et al. (1997) reported on large-scale synthesis methods for thieno[3,2-b]thiophene, including its carboxylic acid and polybromo derivatives. They explored reactions involving butyllithium to obtain dilithiated compounds, which were then used to synthesize various disubstituted thieno[3,2-b]thiophenes (Fuller, Iddon, & Smith, 1997).

Material Science Applications

In material science, thieno[3,2-b]thiophene derivatives have been explored for their potential in organic electronics. Kim et al. (2014) designed and synthesized a new polymer incorporating thieno[3,2-b]thiophene units for organic photovoltaic cells. They investigated its optical bandgap, molecular orbital energy levels, and mesomorphic behavior, demonstrating its utility in high-performance single and tandem organic photovoltaic cells (Kim, Song, Kim, Kang, Shin, & Hwang, 2014).

Organic Electronics

The utility of thieno[3,2-b]thiophene derivatives in organic electronics is further supported by Gipson et al. (2009), who synthesized a family of thieno[3,2-b]thiophene-2-carboxylate ester-based mesogens. Their work revealed that these compounds display enantiotropic smectic A phases, indicating potential applications in liquid crystal devices (Gipson, Sampson, & Seed, 2009).

Supramolecular Chemistry

Tso et al. (1998) explored the formation of novel supramolecular liquid-crystalline complexes derived from thieno[3,2-b]thiophene-2-carboxylic acids. Their work demonstrated the ability of these compounds to form complexes through intermolecular hydrogen bonding, which could be significant for developing new materials with specific liquid-crystalline properties (Tso, Wang, Wu, & Lin, 1998).

Future Directions

Thienothiophene derivatives have been the subject of academic research due to their potential applications in various fields, including organic electronics, optoelectronics, and materials science . Therefore, “N-(2-hydroxyethyl)thieno[3,2-b]thiophene-2-carboxamide” and similar compounds may have potential for future research and development in these areas.

Properties

IUPAC Name |

N-(2-hydroxyethyl)thieno[3,2-b]thiophene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S2/c11-3-2-10-9(12)8-5-7-6(14-8)1-4-13-7/h1,4-5,11H,2-3H2,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKNRCNSSLPCOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1SC(=C2)C(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

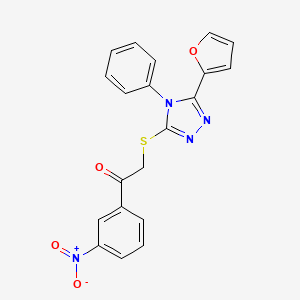

![6-Bromo-3-fluoro-N-[phenyl(2H-tetrazol-5-yl)methyl]pyridine-2-carboxamide](/img/structure/B2805515.png)

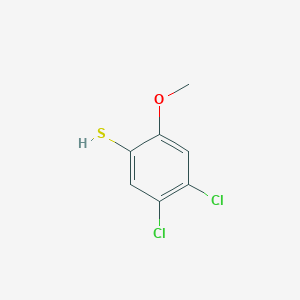

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2805516.png)

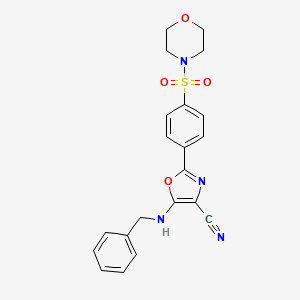

![(E)-3-[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]prop-2-enoic acid](/img/structure/B2805519.png)

![[4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-chlorobenzoate](/img/structure/B2805528.png)

![6-[4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2805531.png)

![3-(3-Bromophenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2805533.png)